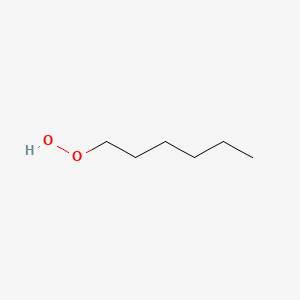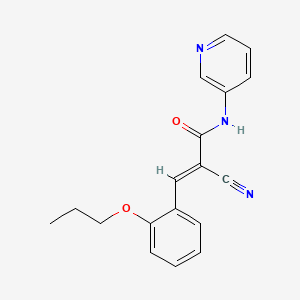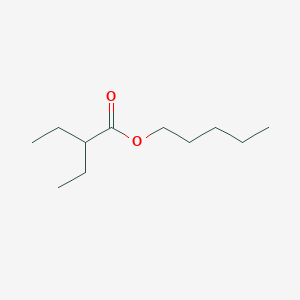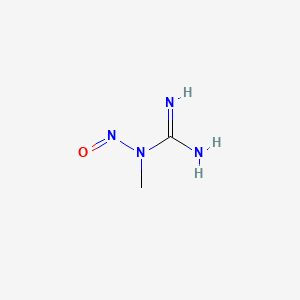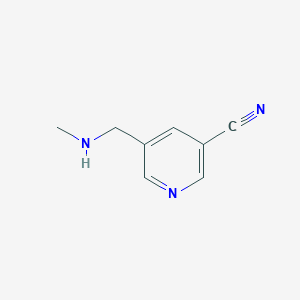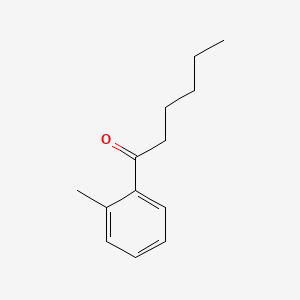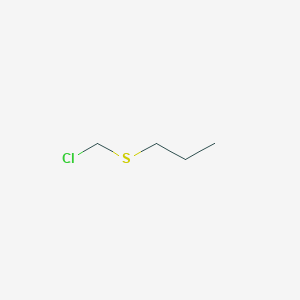![molecular formula C14H10N2O4 B14163170 2-[(4-Nitrophenyl)methylideneamino]benzoic acid CAS No. 42027-64-5](/img/structure/B14163170.png)
2-[(4-Nitrophenyl)methylideneamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitrophenyl)methylideneamino]benzoic acid is an organic compound with the molecular formula C14H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)methylideneamino]benzoic acid.
Oxidation: Various oxidized derivatives, potentially including carboxylic acids.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the original compound.
Scientific Research Applications
2-[(4-Nitrophenyl)methylideneamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Aminophenyl)methylideneamino]benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: A precursor in the synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid.
2-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
42027-64-5 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(19)20/h1-9H,(H,17,18) |
InChI Key |
WGWOBUKSHSSVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


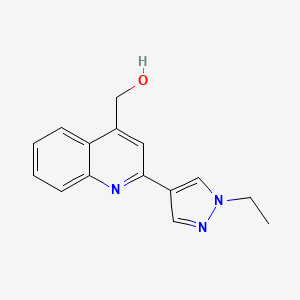
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
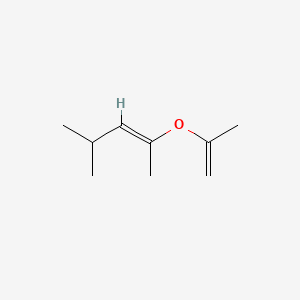

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
